- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,

Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

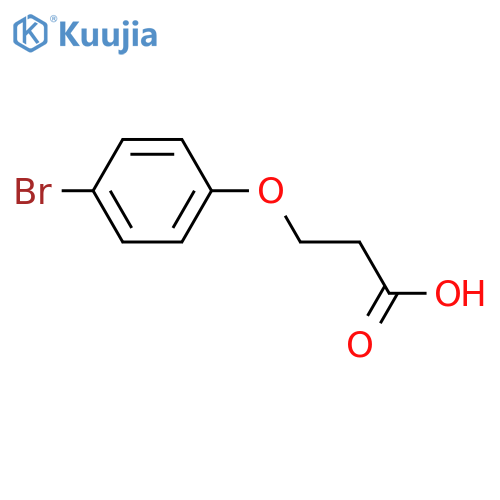

93670-18-9 structure

Nome del prodotto:3-(4-bromophenoxy)propanoic acid

Numero CAS:93670-18-9

MF:C9H9BrO3

MW:245.069962263107

MDL:MFCD02295727

CID:838307

PubChem ID:7472034

3-(4-bromophenoxy)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(4-bromophenoxy)propanoic acid

- 3-(4-bromo-phenoxy)-propionic acid

- 3-(4-Brom-phenoxy)-propionsaeure

- 3-(4-Bromophenoxy)propanoic acid (ACI)

- Propionic acid, 3-(p-bromophenoxy)- (5CI)

- 3-(4-Bromophenoxy)propionic acid

- EN300-36302

- 3-(4-bromophenoxy)propanoicacid

- SCHEMBL1822418

- AKOS000131718

- 93670-18-9

- MFCD02295727

- SY123396

- Z240085156

- CS-0157428

- AN-829/13156514

- IGFOICGMVYKSCD-UHFFFAOYSA-N

- DA-25207

- AB01330730-02

- NCGC00336795-01

- DTXSID50428679

- AS-61073

-

- MDL: MFCD02295727

- Inchi: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

- Chiave InChI: IGFOICGMVYKSCD-UHFFFAOYSA-N

- Sorrisi: O=C(CCOC1C=CC(Br)=CC=1)O

Proprietà calcolate

- Massa esatta: 243.97400

- Massa monoisotopica: 243.97351g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 4

- Complessità: 164

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.5Ų

- XLogP3: 2.1

Proprietà sperimentali

- PSA: 46.53000

- LogP: 2.30260

3-(4-bromophenoxy)propanoic acid Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-bromophenoxy)propanoic acid Dati doganali

- CODICE SA:2918990090

- Dati doganali:

Codice doganale cinese:

2918990090Panoramica:

2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

3-(4-bromophenoxy)propanoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36302-2.5g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 2.5g |

$154.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-25g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 25g |

¥11709.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D917481-5g |

3-(4-Bromophenoxy)propanoic Acid |

93670-18-9 | 95% | 5g |

$370 | 2023-09-03 | |

| Enamine | EN300-36302-0.25g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.25g |

$38.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396-1g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 1g |

¥2414.00 | 2023-09-05 | ||

| TRC | B805663-500mg |

3-(4-Bromophenoxy)Propanoic Acid |

93670-18-9 | 500mg |

$ 275.00 | 2022-04-02 | ||

| Enamine | EN300-36302-0.1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.1g |

$26.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-5g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 5g |

¥3909.0 | 2022-04-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396A-5g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 5g |

¥7243.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF338-1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 98% | 1g |

924.0CNY | 2021-07-17 |

3-(4-bromophenoxy)propanoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Riferimento

- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated

Riferimento

- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction, Australian Journal of Chemistry, 2010, 63(11), 1582-1593

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

Riferimento

- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine Ligand, Journal of Organic Chemistry, 2019, 84(13), 8638-8645

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Riferimento

- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux

Riferimento

- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindoles, Tetrahedron, 2017, 73(27-28), 3913-3922

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhA, Bioorganic Chemistry, 2015, 59, 151-167

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface Coverage, Chemistry - An Asian Journal, 2015, 10(9), 1926-1931

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C

Riferimento

- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanones, Tetrahedron Letters, 2021, 82,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Riferimento

- Preparation method of 6-bromo-4-hydro chromone, China, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Riferimento

- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiation, Hebei Daxue Xuebao, 2008, 28(4), 399-402

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Riferimento

- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,

3-(4-bromophenoxy)propanoic acid Raw materials

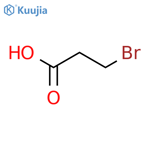

- 3-Bromopropionic acid

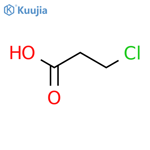

- 3-Chloropropanoic acid

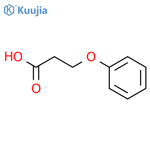

- 3-Phenoxypropanoic Acid

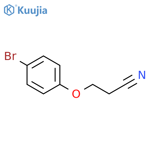

- 3-(4-Bromophenoxy)propanenitrile

3-(4-bromophenoxy)propanoic acid Preparation Products

3-(4-bromophenoxy)propanoic acid Letteratura correlata

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

93670-18-9 (3-(4-bromophenoxy)propanoic acid) Prodotti correlati

- 352211-51-9(N1,N1-dimethyl-N5-methylbiguanide hydrochloride)

- 227935-34-4(rac-methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride)

- 56011-12-2(2,2-Diethoxypropanenitrile)

- 923129-11-7(8-{2-(2-methoxyphenyl)aminoethyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1251021-08-5(5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one)

- 1343071-33-9(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,5-difluorobenzoic acid)

- 127684-07-5(3b,5a,6b-Trihydroxycholestane-d7)

- 1042532-77-3(3-{(cyclohex-3-en-1-yl)methylamino}propan-1-ol)

- 1807166-61-5(3-Chloro-4-fluoro-2-mercaptopyridine)

- 957864-19-6(1-(2,4-dihydroxyphenyl)propan-2-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):257.0/910.0